8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
CAS No.: 212079-30-6
Cat. No.: VC2425115
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212079-30-6 |
|---|---|
| Molecular Formula | C8H15ClN2O |
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H |
| Standard InChI Key | XEGNNKBCZMXBOA-UHFFFAOYSA-N |
| SMILES | CN1C2CCC1CC(=NO)C2.Cl |
| Canonical SMILES | CN1C2CCC1CC(=NO)C2.Cl |
Introduction
Chemical Identification and Properties
Chemical Identification
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride is classified as an oxime derivative of a bicyclic amine and belongs to the category of nitrogen-containing heterocycles, which are renowned for their diverse pharmacological properties. The compound is commercially available at various purities, typically 97% or higher .
| Parameter | Value |
|---|---|
| CAS Number | 212079-30-6 |
| Molecular Formula | C₈H₁₅ClN₂O |
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine;hydrochloride |
| Synonyms | Tropinone oxime hydrochloride |
| InChI Key | XEGNNKBCZMXBOA-UHFFFAOYSA-N |
| SMILES | CN1C2CCC1CC(=NO)C2.Cl |
Physical Properties
The physical characteristics of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride provide important information for handling and application purposes. Understanding these properties is essential for researchers working with this compound in laboratory settings.
| Property | Description |
|---|---|
| Physical Form | Solid |
| Color | Brown |
| Solubility | Soluble in polar solvents |
| Storage Conditions | Store in tightly closed containers |
| Packaging | Typically supplied in amber glass bottles |
Structural Characteristics
Molecular Structure
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride features a distinctive bicyclic framework characteristic of tropane alkaloids. The compound's structure includes a nitrogen-bridged bicyclic system with an oxime functional group at the 3-position . This unique arrangement contributes significantly to its chemical reactivity and biological interactions.
The structural features of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride include:
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A bicyclic framework with a nitrogen bridge
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An oxime functional group (C=N-OH) at the 3-position
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A methyl group attached to the nitrogen at the 8-position
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A hydrochloride salt form, enhancing stability and solubility
Structural Significance
The bicyclic tropane scaffold is fundamental to the compound's biological activity. The nitrogen bridge provides a rigid framework that positions the functional groups in specific orientations, enhancing receptor binding specificity. The oxime group introduces hydrogen bonding capabilities that can influence interactions with biological targets.
Synthesis and Preparation
Synthetic Routes
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride typically involves the oximation of tropinone derivatives. This process utilizes hydroxylamine hydrochloride in the presence of a base such as sodium acetate to facilitate the reaction. The stereochemical control in synthesis is critical for maintaining the correct configuration of the bicyclic framework.
The general synthetic pathway includes:
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Preparation of tropinone or suitable tropane precursors
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Reaction with hydroxylamine hydrochloride under basic conditions
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Formation of the oxime intermediate
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Conversion to the hydrochloride salt form
Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride requires careful control of reaction conditions to optimize yield and purity. Key considerations include:
| Parameter | Optimal Conditions |
|---|---|
| Temperature | Controlled, typically moderate (20-30°C) |
| pH | Alkaline environment (pH 8-9) |
| Reaction Time | Varies based on scale, typically 4-12 hours |
| Solvent System | Aqueous-organic mixtures |
| Purification | Recrystallization from appropriate solvents |
The use of aqueous sodium hydroxide can enhance reaction efficiency by providing an alkaline environment conducive to oxime formation. Proper purification techniques are essential to ensure high purity of the final product.
Chemical Reactions and Transformations
Reactivity Profile
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride can undergo various chemical transformations due to its functional groups. The oxime moiety is particularly reactive, allowing for reduction, substitution, and rearrangement reactions.
Key reactions include:
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Reduction to form amine derivatives
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Beckmann rearrangement to form lactams
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Substitution reactions at the nitrogen positions
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Conversion to other functional groups through the oxime
Common Reagents and Mechanisms
Common reagents used in reactions with 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride include reducing agents like lithium aluminum hydride for oxime reduction, and oxidizing agents such as potassium permanganate. These reactions typically proceed through well-established mechanisms in organic chemistry.
The compound's reactivity is influenced by the electron-donating properties of the nitrogen atom and the hydrogen-bonding capabilities of the oxime group, allowing for selective transformations under appropriate conditions.
Biological Activity and Applications
Pharmacological Properties
The biological activity of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride is primarily related to its structural similarity to tropane alkaloids, which are known to interact with various neurotransmitter systems in the brain. The compound's mechanism of action involves modulation of receptor activity, influencing various physiological processes.
Research has indicated that derivatives of this compound may exhibit:
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Kappa opioid receptor antagonism
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Antiproliferative activity against certain cancer cell lines
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Nematicidal properties against plant-parasitic nematodes
Research Applications
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride is primarily used for research and development purposes, as indicated by safety data sheets . Its applications include:
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As a building block for the synthesis of more complex molecules
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In pharmaceutical research for developing novel therapeutic agents
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In agricultural research for pest management studies
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As a reference standard in analytical chemistry
The compound is specifically labeled for "research and development use only" and should be handled by qualified personnel under appropriate laboratory conditions .
Toxicological Profile
| Hazard Category | Classification |
|---|---|
| Hazard Codes | Xi (Irritant) |
| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Statements | 26-36/37/39 (In case of contact with eyes, rinse immediately with water and seek medical advice; wear suitable protective clothing, gloves, and eye/face protection) |
GHS Hazard and Precautionary Statements
The Globally Harmonized System (GHS) classifications provide standardized information about the hazards associated with 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride :
| GHS Hazard Statements | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| GHS Precautionary Statements | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P264 | Wash thoroughly after handling |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Supplier | Product Description | Packaging | Purity |
|---|---|---|---|
| Thermo Scientific | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride | 1g, Amber Glass Bottle | 97% |
| TRC | Tropinone oxime hydrochloride | 100mg | Not specified |
| SynQuest Laboratories | Tropinone oxime hydrochloride | 2.5g | Not specified |
| American Custom Chemicals Corporation | 8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-ONE OXIME HYDROCHLORIDE | 2.5g | 95.00% |
| MolCore | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride | Various | NLT 98% |
| Supplier | Quantity | Price (USD) |
|---|---|---|
| TRC | 100mg | $90 |
| SynQuest Laboratories | 2.5g | $96 |
| American Custom Chemicals Corporation | 2.5g | $798.16 |
These price variations reflect differences in synthesis methods, purification techniques, and quality control measures employed by different manufacturers.
Related Compounds and Comparative Analysis
Structural Analogs
Several structural analogs of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride exist, with varying modifications to the basic bicyclic framework or functional groups . Notable related compounds include:
| Compound | CAS Number | Similarity Score | Key Differences |
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime | 1515-26-0 | Direct precursor | Free base vs. hydrochloride salt |
| 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime | 6164-67-6 | 0.94 | Different ring size |
| 1-Isopropylpiperidin-4-one oxime | 832741-00-1 | 0.94 | Monocyclic vs. bicyclic structure |
| 4-(Dimethylamino)cyclohexanone oxime | 203985-55-1 | 0.88 | Simplified structure |
Structure-Activity Relationships
The biological activities of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride and its analogs demonstrate the importance of specific structural features for their pharmacological effects. Research indicates that:
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The bicyclic framework is essential for receptor binding specificity
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Modifications to the N-substitution can enhance selectivity for different receptor types
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The oxime functional group contributes to hydrogen bonding interactions with biological targets
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The conversion to hydrochloride salt affects solubility and bioavailability
Future Research Directions
The unique structure and biological activities of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride suggest several promising avenues for future research:
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Investigation of its potential as a scaffold for developing novel pharmaceutical agents
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Exploration of structure-activity relationships through systematic modifications
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Assessment of its utility in agricultural applications, particularly as a nematicidal agent
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Development of improved synthetic routes for more efficient and environmentally friendly production
Research into tropane derivatives continues to be an active area in medicinal chemistry, with potential applications spanning multiple therapeutic areas.
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